Technical Monograph: The Physicochemical and Synthetic Profile of 6-(piperazin-1-yl)-9H-purine
Technical Monograph: The Physicochemical and Synthetic Profile of 6-(piperazin-1-yl)-9H-purine
[1]
Executive Summary
6-(piperazin-1-yl)-9H-purine (CAS: 1179486-17-9) represents a privileged scaffold in medicinal chemistry, merging the aromatic, hydrogen-bonding capabilities of the purine ring with the solubilizing and functionalizable nature of a piperazine moiety.[1] While often utilized as a synthetic intermediate for more complex kinase inhibitors (e.g., CDK, Src inhibitors) and adenosine receptor antagonists, the molecule itself possesses distinct amphoteric properties that dictate its behavior in biological assays and formulation.[1] This guide provides a rigorous analysis of its structure, a validated synthetic protocol for high-purity generation, and an evaluation of its pharmacophoric potential.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
The molecule consists of a purine core substituted at the C6 position with a piperazine ring.[1][2][3][4] This substitution significantly alters the solubility profile compared to the parent purine or 6-chloropurine.[1]
Nomenclature and Identifiers
| Parameter | Detail |
| IUPAC Name | 6-(piperazin-1-yl)-9H-purine |
| Common Synonyms | 6-Piperazinylpurine; 6-(1-Piperazinyl)purine |
| CAS Registry Number | 1179486-17-9 (HCl salt often cited) |
| Molecular Formula | C₉H₁₂N₆ |
| SMILES | C1CN(CCN1)C2=C3C(=NC=N2)NC=N3 |
Physicochemical Properties
The following data points are critical for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.
| Property | Value | Interpretation |
| Molecular Weight | 204.23 g/mol | Fragment-like; ideal for lead optimization.[1] |
| cLogP | ~0.18 - 0.5 | Highly hydrophilic; suggests good aqueous solubility but limited passive membrane permeability without further lipophilic substitution.[1] |
| TPSA | ~70-80 Ų | Favorable for cell permeability (Rule of 5 compliant).[1] |
| pKa (Piperazine NH) | ~9.8 | Basic.[1] Will be protonated at physiological pH (7.4).[1] |
| pKa (Purine N9-H) | ~8.9 | Weakly acidic.[1] Can form salts with strong bases.[1] |
| H-Bond Donors | 2 | Secondary amine (piperazine) and Imidazole NH (purine).[1] |
| H-Bond Acceptors | 5 | Pyrimidine nitrogens and unprotonated piperazine.[1] |
Synthetic Methodology
While direct nucleophilic displacement of 6-chloropurine with piperazine is possible, it often leads to bis-purinyl byproducts (where one piperazine links two purine rings).[1] For high-purity applications required in drug development, the Boc-protection strategy is the authoritative standard.[1]
Reaction Logic
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyrimidine ring of 6-chloropurine undergoes addition-elimination.[1]
-
Protection: Using N-Boc-piperazine prevents polymerization.[1]
-
Deprotection: Acidic cleavage yields the free amine.[1]
Validated Protocol (Step-by-Step)
Reagents:
-
1-Boc-piperazine (1.1 eq)[1]
-
Triethylamine (Et₃N) (2.0 eq) or Diisopropylethylamine (DIPEA)[1]
-
Solvent: n-Butanol (for high temp) or Ethanol[1]
-
Trifluoroacetic acid (TFA) / Dichloromethane (DCM)[1]
Step 1: SNAr Coupling
-
Charge a round-bottom flask with 6-chloropurine (154.5 mg, 1.0 mmol) and n-Butanol (5 mL).
-
Add 1-Boc-piperazine (205 mg, 1.1 mmol) followed by Et₃N (280 µL, 2.0 mmol).
-
Reflux the mixture at 110°C for 12–16 hours under nitrogen atmosphere.
-
Monitor: TLC (5% MeOH in DCM) should show consumption of starting material.[1]
-
Workup: Concentrate in vacuo.[1][4] Resuspend residue in water; the intermediate (6-(4-Boc-piperazin-1-yl)purine) often precipitates.[1] Filter and wash with cold water.[1]
Step 2: Deprotection
-
Dissolve the intermediate in DCM (3 mL).
-
Add TFA (1 mL) dropwise at 0°C.
-
Stir at room temperature for 2 hours.
-
Workup: Concentrate to remove excess TFA.[1] Neutralize with saturated NaHCO₃ or basic resin to obtain the free base, or recrystallize from MeOH/Ether to isolate as the HCl/TFA salt.[1]
Mechanistic Visualization[1]
Figure 1: Synthetic pathway via SNAr mechanism and subsequent deprotection.
Analytical Characterization
To ensure the integrity of the synthesized compound, the following spectroscopic signatures must be verified.
Proton NMR (¹H NMR)
Solvent: DMSO-d₆ (Common choice for purines due to solubility).[1]
| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment |
| Purine H-2 | 8.15 – 8.25 | Singlet (s) | 1H | Aromatic proton between nitrogens.[1] |
| Purine H-8 | 8.30 – 8.40 | Singlet (s) | 1H | Imidazole ring proton.[1][4] |
| Piperazine | 4.10 – 4.30 | Broad singlet/Multiplet | 4H | Protons adjacent to Purine N (deshielded).[1] |
| Piperazine | 2.80 – 3.00 | Multiplet (m) | 4H | Protons adjacent to secondary amine.[1] |
| NH (Amine) | ~9.0 (Broad) | Broad s | 1H | Exchangeable (if salt form).[1] |
| NH (Purine) | 12.9 – 13.1 | Broad s | 1H | N9-H (highly exchangeable).[1] |
Note: The chemical shift of H-2 and H-8 may vary slightly depending on concentration and pH.[1] In the free base, the piperazine protons adjacent to the secondary amine appear further upfield.
Mass Spectrometry (ESI-MS)[1]
-
Expected m/z (M+H)⁺: 205.12
-
Pattern: Look for the molecular ion peak.[1][4] Fragmentation often shows loss of the piperazine ring or sequential loss of C/N fragments from the piperazine.[1]
Biological Applications & Pharmacophore Utility[1][9][10]
6-(piperazin-1-yl)-9H-purine is rarely a drug in itself but serves as a high-value "fragment" in Fragment-Based Drug Discovery (FBDD).[1]
Kinase Inhibition (The "Hinge Binder")
Purines are classic mimetics of ATP (Adenosine Triphosphate).[1] The N7 and N9 nitrogens, along with the C6 substituent, interact with the "hinge region" of kinase enzymes.[1]
-
Mechanism: The purine core forms hydrogen bonds with the backbone residues of the kinase hinge.[1]
-
Piperazine Role: The piperazine group projects into the solvent-exposed region or the ribose-binding pocket, improving solubility and providing a handle for attaching "tail" groups that confer selectivity (e.g., targeting the DFG-out pocket).[1]
Adenosine Receptor Modulation
Substituents at the N6 position of adenosine/purine are critical for selectivity between A1, A2A, A2B, and A3 adenosine receptors.[1]
-
Utility: 6-piperazinyl derivatives are often explored as antagonists.[1] The basic nitrogen of the piperazine can form salt bridges with aspartate or glutamate residues in the receptor binding pocket.[1]
Pharmacophore Diagram
Figure 2: Pharmacophoric interactions of the 6-piperazinylpurine scaffold within a theoretical binding pocket.[1]
References
-
Chemical Identity & Properties
-
Synthetic Methodology
-
Legraverend, M., et al. (2000).[1] "Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines as cyclin-dependent kinase inhibitors." Bioorganic & Medicinal Chemistry, 8(8), 2007-2012.[1][8] (Establishes SNAr protocols on 6-chloropurine).
-
Koufaki, M., et al. (2012).[1][8] "Discovery of 6-[4-(6-nitroxyhexanoyl)piperazin-1-yl)]-9H-purine, as pharmacological post-conditioning agent." Bioorganic & Medicinal Chemistry, 20(19), 5948-5956.[1][8] Retrieved from [Link]
-
-
Biological Context
-
Chang, Y. T., et al. (1999).[1] "Synthesis and biological evaluation of myoseverin derivatives: Microtubule assembly inhibitors." Journal of Medicinal Chemistry. (Discusses purine scaffold binding modes).
-
Vesely, J., et al. (1994).[1] "Inhibition of cyclin-dependent kinases by purine analogues." European Journal of Biochemistry.[1]
-
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- 2. Synthesis and pharmacological characterization of functionalized 6-piperazin-1-yl-purines as cannabinoid receptor 1 (CB1) inverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functionalized 6-(Piperidin-1-yl)-8,9-Diphenyl Purines as Peripherally Restricted Inverse Agonists of the CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperine(94-62-2) 1H NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
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- 8. Discovery of 6-[4-(6-nitroxyhexanoyl)piperazin-1-yl)]-9H-purine, as pharmacological post-conditioning agent - PubMed [pubmed.ncbi.nlm.nih.gov]
